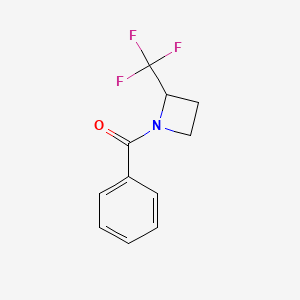

1-Benzoyl-2-(trifluoromethyl)azetidine

Description

Significance of Azetidines as Strained Nitrogen Heterocycles in Contemporary Organic Chemistry

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom. wikipedia.org Their significance in modern organic chemistry stems largely from the inherent ring strain of the cyclic system. researchgate.netrsc.org This strain, while considerable, renders the azetidine (B1206935) ring more stable and easier to handle than its three-membered counterpart, the aziridine, yet reactive enough to participate in a variety of chemical transformations. researchgate.netrsc.org This unique balance of stability and reactivity makes azetidines versatile intermediates and building blocks for synthesizing more complex nitrogen-containing molecules. researchgate.netfiveable.me

The reactivity of azetidines is often triggered under specific reaction conditions, allowing for controlled chemical manipulation. rsc.org They serve as important raw materials and catalysts in organic synthesis and are key structural units in amino acids, alkaloids, and pharmaceutically active compounds. researchgate.net Due to their molecular rigidity and distinct chemical properties, azetidines are increasingly recognized as valuable scaffolds in medicinal chemistry, with the potential to offer improved pharmacokinetic properties compared to less saturated heterocycles like pyrrolidines and piperidines. nih.govnih.gov The development of efficient methods to construct and functionalize the azetidine ring is, therefore, a topic of significant research interest. researchgate.netmedwinpublishers.com

Impact of the Trifluoromethyl Group on Azetidine Ring Reactivity and Conformational Landscape

The introduction of a trifluoromethyl (CF3) group onto a molecule can dramatically alter its physical, chemical, and biological properties. nii.ac.jp When appended to the azetidine ring at the C2 position, adjacent to the nitrogen atom, the CF3 group exerts a powerful electron-withdrawing effect. nih.gov This electronic influence is a key factor in modulating the reactivity of the entire heterocyclic system. For instance, the presence of a CF3 group can lower the basicity of the nearby nitrogen atom, a property often exploited in drug design to minimize off-target effects. nih.gov

The trifluoromethyl group also significantly impacts the reactivity of the azetidine ring towards ring-opening reactions. The C2-carbon, being directly attached to the electronegative CF3 group, becomes a focal point for nucleophilic attack in certain reaction pathways. nih.govbohrium.com Studies on 1-alkyl-2-(trifluoromethyl)azetidines have shown that after quaternization of the ring nitrogen, nucleophiles preferentially attack the C4 position, leading to a regiospecific ring opening. nih.gov This behavior highlights a distinct reactivity profile compared to azetidines bearing other types of electron-withdrawing groups at the C2 position. nih.gov

From a conformational standpoint, the sterically demanding and stereoelectronically influential CF3 group plays a crucial role in defining the three-dimensional shape of the azetidine ring and the orientation of its substituents. nih.govnii.ac.jp In palladium-catalyzed hydrogenolysis reactions of certain precursors, the stereochemical outcome, such as the formation of cis-2,3-disubstituted azetidines, is influenced by the presence of the trifluoromethyl group. nih.gov The conformational preferences induced by the CF3 group can guide the stereochemical course of reactions and are a critical consideration in the design of chiral azetidine-based molecules. nii.ac.jp

Overview of Current Research Trajectories Involving 1-Benzoyl-2-(trifluoromethyl)azetidine (B6200840) and Related Derivatives

Current research on 2-(trifluoromethyl)azetidines, including N-benzoyl derivatives, is largely focused on developing novel synthetic methodologies and exploring their utility as building blocks. nih.govresearchgate.net A prominent strategy for synthesizing these compounds involves the strain-release ring-opening of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net These ABB precursors, which can be prepared from 2-(trifluoromethyl)-2H-azirines, react with various electrophilic agents to yield diversely substituted 2-(trifluoromethyl)azetidines. nih.gov

For example, the reaction of ABBs with benzyl (B1604629) chloroformate produces 3-chloro-2-(trifluoromethyl)azetidines. nih.govresearchgate.net Subsequent transformations, such as radical reduction, can then be performed to further functionalize the azetidine ring. nih.gov This strain-release methodology provides access to a range of substituted 2-(trifluoromethyl)azetidines that are of potential interest in medicinal chemistry. nih.govresearchgate.net

Another key research area is the ring-opening of the azetidine itself. Non-activated 1-alkyl-2-(trifluoromethyl)azetidines can be synthesized and subsequently undergo quaternization. nih.gov The resulting azetidinium salts are susceptible to regiospecific ring-opening at the C4 position by a wide array of nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles. nih.gov This process yields diverse α-(trifluoromethyl)amines, demonstrating the utility of the azetidine ring as a constrained intermediate for producing linear, functionalized amine structures. nih.gov The N-benzoyl group in this compound serves as a protecting group for the nitrogen atom and influences the ring's electronic properties and reactivity in these synthetic transformations.

Table 1: Synthesis of 3-Chloro-2-(trifluoromethyl)azetidines via Ring-Opening of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) with Benzyl Chloroformate nih.gov

| Entry | R Group on ABB | Product | Yield (%) |

| 1 | 4-MeC6H4 | 6b | 86 |

| 2 | 4-t-BuC6H4 | 6c | 84 |

| 3 | C6H5 | 6d | 70 |

| 4 | 4-FC6H4 | 6e | 85 |

| 5 | 4-ClC6H4 | 6f | 81 |

| 6 | 4-BrC6H4 | 6g | 78 |

| 7 | 4-IC6H4 | 6h | 61 |

| 8 | 3-MeOC6H4 | 6j | 82 |

| 9 | 3-FC6H4 | 6m | 67 |

Table 2: Synthesis of cis-2,3-Disubstituted N-Boc Azetidines via Palladium-Catalyzed Hydrogenolysis of ABBs nih.gov

| Entry | R Group on ABB | Product | Yield (%) |

| 1 | C6H5 | 16d | 66 |

| 2 | 4-FC6H4 | 16e | 80 |

| 3 | 4-ClC6H4 | 16f | 91 |

| 4 | 4-BrC6H4 | 16g | 82 |

| 5 | 3-MeOC6H4 | 16j | 75 |

| 6 | 3-FC6H4 | 16m | 80 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10F3NO |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

phenyl-[2-(trifluoromethyl)azetidin-1-yl]methanone |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)9-6-7-15(9)10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

NTPDIXOVFCZFMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1C(F)(F)F)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 1 Benzoyl 2 Trifluoromethyl Azetidine and Analogous Structures

Direct N-Acylation Methodologies for the Formation of the 1-Benzoyl Moiety

The most straightforward approach to introduce the 1-benzoyl group is through the N-acylation of a pre-existing 2-(trifluoromethyl)azetidine (B2671701) ring. This method involves the reaction of 2-(trifluoromethyl)azetidine with a benzoylating agent.

Commonly employed benzoylating agents include benzoyl chloride or benzoic anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of base and solvent can influence the reaction efficiency.

| Benzoylating Agent | Base | Solvent | Typical Conditions |

| Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temperature |

| Benzoic Anhydride | Pyridine | Acetonitrile | Reflux |

This methodology is contingent on the availability of the 2-(trifluoromethyl)azetidine starting material, which itself requires a multi-step synthesis.

Classical Ring Closure Approaches to Access Trifluoromethylated Azetidines

Classical cyclization strategies remain a cornerstone for the synthesis of the azetidine (B1206935) core. These methods typically involve the formation of a key carbon-nitrogen bond in the final ring-forming step.

Intramolecular Nucleophilic Substitution Reactions in β-Amino-β-trifluoromethyl Precursors

One of the primary strategies for forming the 2-(trifluoromethyl)azetidine ring system is through intramolecular nucleophilic substitution. nih.gov This approach typically involves a γ-amino alcohol or a γ-amino halide containing a trifluoromethyl group at the β-position relative to the nitrogen atom.

A common route starts from ethyl 4,4,4-trifluoroacetoacetate. nih.govnih.gov The synthesis proceeds through the following key steps:

Imination of the β-ketoester.

Reduction of the resulting imine to a γ-amino alcohol.

Conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide.

Base-induced intramolecular cyclization to form the azetidine ring. nih.gov

Another variation involves the intramolecular ring-opening of an α-(trifluoromethyl)-α-amino epoxide. nih.gov The necessary precursors can be generated from the diastereoselective addition of organometallic reagents to chiral imines derived from phenylglycinol and fluoral. nih.gov

Base-Induced Cyclization Techniques for Four-Membered Ring Formation

Base-induced cyclization is a frequently employed method for the formation of the four-membered azetidine ring. nih.gov This technique is often the final step in a multi-step sequence, as described in the intramolecular nucleophilic substitution section. The choice of base is crucial for the success of the cyclization, with strong, non-nucleophilic bases being preferred to avoid side reactions.

| Precursor | Leaving Group | Base |

| γ-amino-β-(trifluoromethyl) halide | Cl, Br, I | Sodium Hydride |

| γ-amino-β-(trifluoromethyl) tosylate | OTs | Potassium tert-butoxide |

The efficiency of the cyclization can be influenced by the nature of the substituent on the nitrogen atom and the stereochemistry of the precursor.

Strain-Release Protocols Utilizing Highly Strained Precursors

More contemporary approaches leverage the high ring strain of bicyclic precursors to drive the formation of the azetidine ring. These methods can offer access to highly functionalized azetidines that are difficult to obtain through classical routes.

Azetidine Ring Assembly via Azabicyclo[1.1.0]butane Intermediates

The use of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the synthesis of azetidines. nih.govbris.ac.uk The high degree of strain in the ABB system facilitates ring-opening reactions upon treatment with various electrophiles, leading to the formation of substituted azetidines. nih.govresearchgate.net

Specifically, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can be synthesized and subsequently reacted with electrophilic reagents to yield 2-(trifluoromethyl)azetidines. nih.gov For example, reaction with benzyl (B1604629) chloroformate can introduce a benzyloxycarbonyl group at the nitrogen, which can be a precursor to the free amine for subsequent benzoylation. nih.gov

These strain-release reactions can provide access to diversely substituted 2-(trifluoromethyl)azetidines, including those with functionality at the 3-position. nih.govresearchgate.net

Cycloaddition Reactions Leading to Trifluoromethylated Azetidines

Cycloaddition reactions represent another important avenue for the construction of the azetidine ring. The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a well-established method for preparing β-lactams (azetidin-2-ones). mdpi.comjmchemsci.com While not directly yielding azetidines, the resulting β-lactams can be reduced to the corresponding azetidines.

For the synthesis of trifluoromethylated azetidines, a trifluoromethyl-substituted imine can be reacted with a suitable ketene. The stereochemical outcome of the cycloaddition can often be controlled by the reaction conditions and the nature of the substituents on both the imine and the ketene.

More recent developments include cascade trifluoromethylation/cyclization reactions of N-allyl ynamides, which proceed via a 4-exo-dig radical cyclization to furnish azetidine-fused tricyclic compounds. rsc.org

Reduction of Azetidin-2-ones (β-Lactams) to Corresponding Azetidines

A fundamental and effective method for the preparation of azetidines involves the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. This transformation provides a direct route to the saturated four-membered ring system from readily available cyclic amide precursors. The synthesis of 2-(trifluoromethyl)azetidines can be achieved through the reduction of trifluoromethyl-substituted azetidinones. nih.gov

One specific application of this strategy involves the use of 4-(trifluoromethyl)azetidin-2-ones as versatile building blocks. researchgate.net The carbonyl group of the β-lactam ring can be chemically reduced to a methylene (B1212753) group, thereby converting the azetidin-2-one (B1220530) to the corresponding azetidine. This process, the reductive removal of the β-lactam carbonyl, has been successfully applied to chiral precursors to yield optically active trifluoromethylated azetidines. For instance, enantiopure 4-formyl-β-lactams can undergo trifluoromethylation at the aldehyde, followed by the reduction of the lactam carbonyl, to produce chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. researchgate.net This building block approach highlights the utility of β-lactam reduction as a key step in more complex synthetic sequences. researchgate.net

Stereoselective Synthesis of Chiral Trifluoromethylated Azetidines

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for the synthesis of complex molecules. In the context of trifluoromethylated azetidines, both organocatalytic and diastereoselective approaches have proven to be powerful tools for controlling the stereochemistry of the final products.

Organocatalytic Enantioselective Cycloadditions

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of cyclic compounds. Specifically, organocatalytic enantioselective [2+2] cycloadditions provide a direct and efficient route to chiral fused α-trifluoromethyl azetidines. rsc.orgresearchgate.net This methodology facilitates the assembly of enantioenriched α-trifluoromethyl azetidines from acyclic precursors under mild reaction conditions. rsc.orgresearchgate.net

A notable example is the use of peptide-mimic phosphonium (B103445) salt catalysts in the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes. rsc.org This approach allows for the synthesis of a diverse range of six-membered ring-fused α-trifluoromethyl azetidines that contain two densely functionalized carbon stereocenters. rsc.org The reactions typically proceed in high yields with excellent diastereo- and enantioselectivities. rsc.org The versatility of this organocatalytic system is expected to be applicable to the enantioselective synthesis of other challenging four-membered ring systems.

Table 1: Organocatalytic Enantioselective [2+2] Cycloaddition of Trifluoromethyl Ketimines and Allenes (Note: This table is a representation of typical results reported in the literature and is for illustrative purposes.)

| Entry | Ketimine Substrate | Allene Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | N-aryl-CF3-ketimine | Substituted allene | 10 | 95 | >20:1 | 98 |

| 2 | N-alkyl-CF3-ketimine | Substituted allene | 10 | 88 | 19:1 | 96 |

| 3 | N-benzyl-CF3-ketimine | Unsubstituted allene | 10 | 92 | >20:1 | 99 |

Diastereoselective Approaches from Chiral Building Blocks

An alternative strategy for the synthesis of stereochemically defined trifluoromethylated azetidines is the use of diastereoselective reactions starting from chiral, non-racemic building blocks. This approach leverages the inherent stereochemistry of the starting material to control the formation of new stereocenters.

One such diastereoselective method involves the addition of organometallic reagents to chiral imines that are derived from readily available chiral sources, such as phenylglycinol and fluoral. nih.gov The resulting products from these additions can then be cyclized to form the desired 2-(trifluoromethyl)azetidine ring with a high degree of stereocontrol. nih.gov Other substrates for this type of approach include α-(trifluoromethyl)-α-amino epoxides and α-trifluoromethyl homoallylic amines, which can be cyclized under specific conditions to yield the azetidine product. nih.gov

Another powerful diastereoselective approach begins with the synthesis of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These strained bicyclic compounds can be prepared via the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov The subsequent strain-release ring-opening reactions of these azabicyclobutanes with various reagents provide access to a diverse range of substituted 2-(trifluoromethyl)azetidines. nih.gov For example, reaction with benzyl chloroformate can yield 3-chloro-2-(trifluoromethyl)azetidines, while palladium-catalyzed hydrogenolysis can lead to cis-3-aryl-2-(trifluoromethyl)azetidines. nih.gov

A convenient, multi-step synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines has also been developed starting from ethyl 4,4,4-trifluoroacetoacetate. nih.gov This sequence involves imination, hydride reduction, chlorination, and a final base-induced ring closure to form the azetidine ring. nih.gov

Table 2: Examples of Diastereoselective Synthesis of 2-(Trifluoromethyl)azetidines (Note: This table is a representation of typical results reported in the literature and is for illustrative purposes.)

| Starting Material | Key Reaction | Product | Diastereoselectivity |

| Chiral imine (from phenylglycinol) | Addition of organometallic reagent & cyclization | 2,4-disubstituted-2-(trifluoromethyl)azetidine | High |

| 2-(Trifluoromethyl)-2H-azirine | Diastereoselective cyclopropanation & ring-opening | Substituted 2-(trifluoromethyl)azetidine | High |

| Ethyl 4,4,4-trifluoroacetoacetate | Multi-step sequence including base-induced ring closure | 1-Alkyl-2-(trifluoromethyl)azetidine | N/A (non-chiral approach) |

Reactivity Profiles and Mechanistic Investigations of 1 Benzoyl 2 Trifluoromethyl Azetidine Derivatives

Nucleophilic Ring Opening Reactions of Activated Azetidines and Azetidinium Salts

The azetidine (B1206935) ring is relatively stable and generally requires activation to undergo nucleophilic ring-opening reactions. magtech.com.cn For derivatives like 1-benzoyl-2-(trifluoromethyl)azetidine (B6200840), the nitrogen atom's lone pair is delocalized into the benzoyl carbonyl group, reducing its basicity and nucleophilicity. While this N-acylation activates the ring towards certain transformations, further activation is typically required for ring-opening by nucleophiles. rsc.org The most common strategy involves the formation of a highly reactive azetidinium salt by alkylating the ring nitrogen. organic-chemistry.orgresearchgate.net This quaternization dramatically increases the ring strain and converts the amino moiety into a good leaving group, facilitating nucleophilic attack at the ring carbons (C2 or C4). researchgate.netnih.gov

The nucleophilic ring-opening of these activated azetidinium ions is a facile process, providing stereodefined, highly functionalized linear amines. organic-chemistry.orgnih.gov A variety of nucleophiles, including halides, azides, amines, and alkoxides, have been successfully employed in this transformation. organic-chemistry.orgresearchgate.net

The regioselectivity of the nucleophilic attack on the azetidinium ion is a critical aspect of its reactivity, governed by a combination of electronic and steric factors. magtech.com.cn The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. nih.gov For azetidinium ions derived from this compound, the two potential sites for nucleophilic attack are the C2 and C4 carbons.

The presence of the electron-withdrawing trifluoromethyl group at C2 significantly influences the regiochemical outcome. Electronically, the CF3 group enhances the electrophilicity of the C2 carbon. However, it also exerts a notable steric hindrance. In studies of similarly substituted azetidinium salts, nucleophiles generally attack the less sterically hindered carbon atom. magtech.com.cn For instance, in azetidinium ions lacking a C4 substituent, nucleophiles show a strong preference for attacking the unsubstituted C4 position. organic-chemistry.org Conversely, the presence of a substituent at C4 can direct the nucleophile to the C2 position. organic-chemistry.org

For a 1-benzoyl-2-(trifluoromethyl)azetidinium salt, the outcome would depend on the nature of the nucleophile. Small, highly reactive nucleophiles might favor attack at the electronically activated C2 position, despite the steric bulk of the CF3 group. In contrast, larger or softer nucleophiles would likely attack the less substituted C4 position, governed primarily by steric hindrance. magtech.com.cn This interplay allows for controlled, regioselective C-N bond cleavage to produce valuable γ-amino alcohol or diamine derivatives. chim.it

Table 1: Predicted Regioselectivity of Nucleophilic Attack on a 2-(Trifluoromethyl)azetidinium Ion

| Nucleophile (Nu⁻) | Primary Site of Attack | Controlling Factor | Predicted Product Structure |

| Azide (N₃⁻) | C4 | Steric Hindrance | γ-azido-β-(trifluoromethyl)amine derivative |

| Benzylamine (BnNH₂) | C4 | Steric Hindrance | γ,δ-diamine derivative |

| Acetate (AcO⁻) | C4 | Steric Hindrance | γ-acetoxy-β-(trifluoromethyl)amine derivative |

| Cyanide (CN⁻) | C2 or C4 | Electronic vs. Steric | γ-cyano or β-amino-β-(trifluoromethyl)nitrile |

The mechanism for the nucleophilic ring-opening of this compound derivatives begins with the activation of the nitrogen atom. The benzoyl group itself is generally stable, so the key step is the N-alkylation of the azetidine to form a quaternary azetidinium salt. organic-chemistry.org Reagents such as methyl trifluoromethanesulfonate (B1224126) are highly effective for this purpose. organic-chemistry.org

The resulting azetidinium ion is a highly strained, electrophilic intermediate. nih.gov The positive charge on the nitrogen atom polarizes the adjacent C-N bonds, making the C2 and C4 carbons susceptible to nucleophilic attack. The subsequent ring-opening is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The nucleophile attacks one of the electrophilic carbons from the backside, leading to the cleavage of the C-N bond and the opening of the four-membered ring. This process occurs in a stereoselective and regioselective manner, yielding functionalized linear amine products. nih.gov Density Functional Theory (DFT) calculations have supported this mechanism, confirming that the regioselectivity can be predicted by considering factors like substitution patterns and the nature of the nucleophile. organic-chemistry.org

Transformations Involving the Trifluoromethyl Group and its Influence on Ring Reactivity

The trifluoromethyl group at the C2 position is a powerful modulator of the azetidine ring's reactivity. Its strong electron-withdrawing nature has several significant consequences. nih.gov

Reduced Nitrogen Basicity : The CF3 group significantly lowers the pKa of the parent amine. nih.gov In the case of this compound, this effect supplements the electron-withdrawing character of the benzoyl group, rendering the nitrogen atom exceptionally non-basic and unreactive as a nucleophile. This property can be advantageous, preventing undesired side reactions at the nitrogen atom during functionalization at other positions.

Activation of Ring Carbons : The inductive effect of the CF3 group increases the electrophilicity of the C2 carbon, making it more susceptible to attack by certain nucleophiles, provided steric hindrance can be overcome. This electronic influence is a key determinant in the regioselectivity of ring-opening reactions. organic-chemistry.org

Kinetic Effects : The presence of a benzylic trifluoromethyl group has been shown to accelerate reactions involving the formation of a transient species at the benzylic carbon. nih.gov In the context of ring-opening, the CF3 group can stabilize the transition state of the SN2 attack at C2, potentially increasing the reaction rate compared to a non-fluorinated analogue. nih.gov

While the CF3 group itself is generally very stable and unreactive, transformations are possible under specific, often harsh, conditions. However, in the context of azetidine chemistry, the CF3 group is typically retained as a strategic element for tuning the biological and chemical properties of the final product. researchgate.net Its primary role is to influence the reactivity of the azetidine core rather than to participate directly in reactions.

Diversification and Functionalization Strategies on the Azetidine Core

The this compound scaffold is a valuable starting point for creating diverse molecular architectures. nih.gov Functionalization can be achieved through electrophilic activation leading to ring-opening or by direct modification of the azetidine ring carbons. organic-chemistry.orgresearchgate.net

As discussed previously, electrophilic activation of the ring nitrogen is the principal strategy for inducing reactivity. organic-chemistry.org This approach converts the azetidine into a versatile intermediate that can be trapped by a wide array of nucleophiles, effectively installing a new functional group at either the C2 or C4 position. researchgate.net This strategy is a cornerstone of late-stage functionalization, allowing for the rapid introduction of chemical diversity from a common azetidinium salt precursor. The choice of alkylating agent (the electrophile) and the subsequent nucleophile determines the final structure of the ring-opened product.

Table 2: Functionalization via Electrophilic Activation and Nucleophilic Ring-Opening

| Electrophile (E⁺) | Nucleophile (Nu⁻) | Position of Attack | Resulting Functional Group |

| MeOTf | PhS⁻ | C4 | Thiophenyl |

| BnBr | N₃⁻ | C4 | Azide |

| MeI | MeOH/MeO⁻ | C4 | Methoxy |

| Allyl-Br | R₂NH | C4 | Tertiary Amine |

Beyond ring-opening reactions, the azetidine core can be functionalized while preserving the four-membered ring.

C2 Position : The C2 carbon, bearing the trifluoromethyl group, is sterically hindered and electronically deactivated for deprotonation. Direct functionalization at this position is challenging. However, modifications can be envisioned through multi-step sequences or by starting from precursors where a functional handle is already present.

C3 Position : The C3 position is a common site for introducing functionality. Strain-release reactions of bicyclic precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provide a powerful route to C3-functionalized 2-(trifluoromethyl)azetidines. nih.govresearchgate.net For example, reaction with benzyl (B1604629) chloroformate can introduce a chloro group at C3, which can be further displaced or transformed. nih.gov Similarly, reaction with trifluoroacetic anhydride (B1165640) can lead to the formation of an azetidin-3-ol. researchgate.net These methods allow for the installation of diverse substituents at the C3 position.

C4 Position : The C4 methylene (B1212753) group is a potential site for functionalization via deprotonation-alkylation, although this can be challenging due to competing reactions. The acidity of the C4 protons would be influenced by the substituents on the ring. Alternatively, cycloaddition reactions, such as the aza Paternò-Büchi reaction, can be used to construct the azetidine ring with pre-installed functionality at the C4 position. researchgate.net

The development of these strategies allows chemists to leverage the unique properties of the this compound core to build complex and diverse libraries of compounds for various applications, particularly in medicinal chemistry. nih.gov

Chemical Transformations of the N-Benzoyl Moiety

The N-benzoyl group in this compound serves as a crucial element in modulating the chemical properties of the azetidine ring. Its electronic and steric characteristics influence the stability of the four-membered ring and provide a handle for further synthetic modifications through deprotection and subsequent functionalization.

Role of the N-Acyl Group in Controlling Ring Stability and Reactivity

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. rsc.org The nature of the substituent on the nitrogen atom can further modulate this reactivity. The N-benzoyl group, being an electron-withdrawing acyl substituent, plays a pivotal role in the electronic and conformational properties of the this compound ring system.

Conversely, the delocalization of the nitrogen lone pair into the benzoyl carbonyl group can also impart a degree of stability to the N-C bond, potentially making the ring more resistant to certain degradation pathways compared to N-alkylated azetidines under specific conditions. The presence of the sterically demanding trifluoromethyl group at the C2 position, in conjunction with the N-benzoyl moiety, likely introduces specific conformational constraints that further influence the molecule's reactivity profile. nih.govnih.gov

Selective Deprotection and Subsequent N-Functionalization

The N-benzoyl group can be viewed as a protective group that can be selectively removed to liberate the secondary amine of the 2-(trifluoromethyl)azetidine (B2671701) core, paving the way for further synthetic diversification through N-functionalization. The selective cleavage of the robust amide bond of the N-benzoyl group without compromising the integrity of the strained azetidine ring is a key synthetic challenge. Methodologies for N-debenzoylation in various heterocyclic systems can be broadly categorized into hydrolytic and reductive approaches.

Hydrolytic Cleavage: Acidic or basic hydrolysis can be employed to cleave the N-benzoyl group. However, the conditions must be carefully optimized to prevent the undesired ring-opening of the strained azetidine.

| Reagent/Conditions | Description | Potential Outcome |

| Strong Acid (e.g., HCl, H₂SO₄) | Harsh conditions that can protonate the carbonyl oxygen, facilitating nucleophilic attack by water. | High risk of azetidine ring opening. |

| Strong Base (e.g., NaOH, KOH) | Saponification of the amide bond. | Potential for ring cleavage, especially at elevated temperatures. |

Reductive Cleavage: Reductive methods offer an alternative for the removal of the N-benzoyl group, potentially under milder conditions that preserve the azetidine ring.

| Reagent/Conditions | Description | Potential Outcome |

| Metal Hydrides (e.g., LiAlH₄) | Reduction of the amide to an amine (N-benzyl azetidine). | The resulting N-benzyl group would require a subsequent debenzylation step. |

| Dissolving Metal Reduction | (e.g., Na/NH₃) | Can be effective for cleaving certain N-acyl groups, but may lack selectivity. |

Following successful deprotection, the resulting 2-(trifluoromethyl)azetidine can undergo a variety of N-functionalization reactions, allowing for the introduction of diverse substituents.

Subsequent N-Functionalization Reactions:

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or through reductive amination.

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce different acyl groups, modulating the electronic properties and biological activity.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to form N-aryl azetidines. rsc.org

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylated azetidines.

The strategic removal of the N-benzoyl group and subsequent functionalization of the nitrogen atom is a powerful approach for creating a library of novel 2-(trifluoromethyl)azetidine derivatives for various applications in medicinal and materials chemistry. researchgate.netnih.gov

Stereochemical Control and Chiral Induction in Azetidine Synthesis and Transformations

Methodologies for Enantiopure Trifluoromethylated Azetidine (B1206935) Access

The synthesis of enantiomerically pure compounds is paramount in medicinal chemistry. For trifluoromethylated azetidines, a key strategy involves the use of chiral starting materials or auxiliaries to guide the stereochemical outcome of the reaction.

One effective method for accessing enantiopure α-trifluoromethylated azetidine derivatives relies on a Strecker-type reaction employing a chiral bicyclic oxazolidine (B1195125) intermediate. nih.govacs.org This process begins with the condensation of a chiral auxiliary, such as (R)-phenylglycinol, with a trifluoromethyl-containing precursor like ethyl-4,4,4-trifluoroacetoacetate (ETFAA). nih.govacs.org This initial step establishes a key stereocenter and results in the formation of a chiral oxazolidine as a single diastereomer. acs.org Subsequent chemical transformations, including selective reduction and activation of a hydroxyl group (e.g., tosylation), lead to an intermediate primed for intramolecular cyclization. acs.org This ring-closing step, driven by a nucleophilic attack from the nitrogen atom, forms the azetidine ring and ultimately yields enantiopure products like (2R)-2-trifluoromethyl-2-carboxyazetidine. nih.govacs.org This approach effectively translates the stereochemical information from the chiral auxiliary to the final azetidine product.

Another strategy involves the stereoselective Mannich-type reaction between an enolate derived from an oxazolidinone and the N-Cbz-imine of ethyl trifluoropyruvate, which has been reported for the synthesis of trisubstituted azetidines. acs.org Such methods underscore the importance of leveraging pre-existing chirality to construct the strained four-membered ring with high enantiomeric purity.

Diastereoselective Synthesis and Reaction Pathways

When multiple stereocenters are present or created during a reaction, controlling the relative stereochemistry (diastereoselectivity) is crucial. Several reaction pathways have been developed to afford trifluoromethylated azetidines with high levels of diastereocontrol.

A notable example is the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.gov These highly strained precursors, available through the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, undergo ring-opening reactions with electrophiles under mild conditions. nih.gov For instance, treating an ABB with benzyl (B1604629) chloroformate triggers a reaction that furnishes the corresponding 3-chloro-2-(trifluoromethyl)azetidine in high yield and as a single detectable diastereomer (diastereomeric ratio > 96:4). nih.gov This pathway demonstrates how the inherent stereochemistry of a strained bicyclic system can direct the formation of a specific diastereomer upon ring opening.

Similarly, palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-ABBs provides a convenient route to cis-2,3-disubstituted azetidines. nih.govresearchgate.net The reaction proceeds with a defined stereochemical outcome, preferentially forming the cis diastereomer. In contrast, the choice of reaction pathway can dramatically alter the stereochemical result. The radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine using tributyltin hydride (n-Bu3SnH) leads to a nearly equimolar mixture of cis and trans diastereomers (55:45 ratio), highlighting a lack of diastereocontrol in this specific transformation. nih.gov

The table below summarizes the diastereoselectivity of different reaction pathways starting from ABBs.

| Precursor | Reagent/Reaction | Product | Diastereomeric Ratio (dr) | Yield | Reference |

| 2-Phenyl-2-(trifluoromethyl)ABB | Benzyl Chloroformate | Benzyl (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate | >96:4 | 91% | nih.gov |

| 3-(p-Tolyl)-2-(trifluoromethyl)ABB | n-Bu3SnH, AIBN (from chloro-intermediate) | N-Cbz-3-(p-tolyl)-2-(trifluoromethyl)azetidine | 55:45 | 63% (total) | nih.gov |

| 3-(p-Methoxyphenyl)-2-(trifluoromethyl)ABB | H2, Pd/C, Boc2O | N-Boc-cis-3-(p-methoxyphenyl)-2-(trifluoromethyl)azetidine | cis-selective | 66% | nih.gov |

Steric and Electronic Effects of Substituents on Stereochemical Outcome

The stereochemical course of a reaction is often dictated by the steric and electronic properties of the substituents on the reacting molecules. In the synthesis of 2-(trifluoromethyl)azetidines, these effects are pronounced.

The trifluoromethyl (CF3) group itself exerts significant influence. It is sterically demanding, with a size often compared to that of an ethyl or isopropyl group. nih.gov This steric bulk can direct incoming reagents to the opposite, less hindered face of the molecule. Electronically, the CF3 group is a powerful electron-withdrawing group, which can decrease the basicity and nucleophilicity of the azetidine nitrogen atom, potentially affecting its reactivity in cyclization or substitution reactions. nih.gov

Substituents on other parts of the azetidine precursor also play a critical role. In the ring-opening reactions of 3-aryl-2-(trifluoromethyl)-ABBs, the position and nature of the substituent on the aryl ring can determine the reaction's success. For instance, a substrate with an ortho-chlorophenyl group at the C3 position failed to react under standard conditions, presumably due to steric hindrance near the reaction center. nih.govresearchgate.net However, modifying the conditions (using excess reagent and higher temperature) could drive the reaction to completion. nih.gov In contrast, electron-donating and electron-withdrawing substituents at the meta and para positions of the C3-aryl group are generally well-tolerated. nih.gov In some ring-opening reactions, the preference for nucleophilic attack at a specific carbon can be influenced by the steric bulk of substituents, with a general preference for the less-substituted carbon. nih.govrsc.org

Application of Chiral Auxiliaries and Catalysts in Azetidine Chemistry

The use of chiral auxiliaries and catalysts represents a powerful and efficient strategy for controlling stereochemistry. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a reaction, after which it is removed.

As discussed previously, (R)-phenylglycinol is an effective chiral auxiliary for the enantioselective synthesis of α-trifluoromethylated azetidines. nih.govacs.org It reacts with an achiral ketone to form a chiral oxazolidine, which then directs all subsequent transformations, including the crucial ring-closing step, before being cleaved. acs.org Similarly, chiral N-tert-butylsulfinylketimines, derived from chiral sulfinyl amides, have been used to direct the diastereoselective synthesis of related trifluoromethylated aziridines, a strategy that could be conceptually extended to azetidine synthesis. chim.it

In recent years, catalytic asymmetric methods have become increasingly prominent. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While diastereomeric induction from a chiral auxiliary has been a traditional approach, direct catalytic enantioselective difunctionalization of an achiral precursor is a more modern and efficient strategy. nih.gov For example, the copper-catalyzed asymmetric boryl allylation of azetines, using a chiral bisphosphine ligand, allows for the installation of two different functional groups across the double bond with the simultaneous and highly controlled creation of two new stereogenic centers. nih.gov This represents a significant advance, providing convenient access to chiral 2,3-disubstituted azetidines. nih.gov Furthermore, chiral catalysts have been developed for the stereodivergent synthesis of β-trifluoromethyl α-amino acid derivatives from azlactones, showcasing the ability of catalysts to selectively produce different stereoisomers by simply changing the catalyst structure. nih.govunipd.it

The table below provides examples of chiral inductors and their effectiveness.

| Chiral Inductor | Type | Application | Stereochemical Outcome | Reference |

| (R)-Phenylglycinol | Chiral Auxiliary | Synthesis of α-Tfm-azetidine-2-carboxylic acid | Enantiopure (2R) product | acs.org |

| (R)-Phenylglycinol methyl ether | Chiral Auxiliary | Synthesis of Tfm-aziridines from chiral imines | High diastereoselectivity (dr 92:8) | chim.it |

| (S)-tert-Butylsulfinyl amide | Chiral Auxiliary | Synthesis of Tfm-aziridines from chiral imines | Good diastereoselectivity | chim.it |

| Copper / Chiral Bisphosphine | Chiral Catalyst | Boryl allylation of azetines | High enantioselectivity | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR) for Fine Structural Details and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Benzoyl-2-(trifluoromethyl)azetidine (B6200840) in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, provides insight into the electronic environment of the fluorine atoms, and can be used to study the molecule's conformational dynamics.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The protons of the azetidine (B1206935) ring are expected to appear as complex multiplets in the aliphatic region, typically between δ 2.0 and 4.5 ppm. The proton at the C2 position, adjacent to the electron-withdrawing trifluoromethyl group, would likely resonate further downfield. The protons of the benzoyl group would appear in the aromatic region (δ 7.0–8.0 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of δ 165–175 ppm. The carbon of the trifluoromethyl group (CF₃) would appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), with a characteristic chemical shift influenced by the strong electron-withdrawing nature of fluorine. nih.gov The carbons of the azetidine ring would resonate in the aliphatic region of the spectrum.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. The trifluoromethyl group is expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. nih.gov Its chemical shift provides a sensitive probe of the local electronic environment. The use of ¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethyl group within the molecule. nih.gov

Conformational Analysis: The four-membered azetidine ring is not planar and undergoes a puckering motion. The benzoyl group attached to the nitrogen atom can exist in different orientations relative to the ring due to rotation around the N-CO bond. NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, can be used to determine the preferred conformation in solution by measuring through-space proximities between specific protons. ipb.pt For instance, NOE correlations between protons on the benzoyl group and protons on the azetidine ring can help define the rotational preference of the amide bond.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Couplings |

|---|---|---|

| ¹H | 2.0 - 4.5 (Azetidine protons) | Complex multiplets due to geminal and vicinal couplings. |

| ¹H | 7.0 - 8.0 (Benzoyl protons) | Multiplets in the aromatic region. |

| ¹³C | ~170 (C=O) | Carbonyl carbon of the benzoyl group. |

| ¹³C | ~125 (q, ¹JC-F ≈ 280 Hz) | Trifluoromethyl carbon, split into a quartet by fluorine. nih.gov |

| ¹³C | ~65 (q, ²JC-F ≈ 30 Hz) | Azetidine C2 carbon, split into a quartet by fluorine. nih.gov |

| ¹⁹F | ~ -74 | Singlet in proton-decoupled spectrum. nih.gov |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). walshmedicalmedia.com These techniques are complementary and provide a characteristic fingerprint for this compound.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. The most prominent feature for this compound would be the intense C=O stretching vibration of the tertiary amide (benzoyl group), expected in the region of 1630–1680 cm⁻¹. Other key absorptions include C-H stretching vibrations of the aromatic and aliphatic groups (~2850–3100 cm⁻¹), C-N stretching of the azetidine ring, and strong bands associated with the C-F bonds of the trifluoromethyl group, typically found in the 1000–1350 cm⁻¹ range. rsc.orgrasayanjournal.co.in

Raman Spectroscopy: While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the aromatic C=C stretching vibrations of the phenyl ring would produce strong signals in the Raman spectrum, typically around 1600 cm⁻¹. researchgate.net Symmetric vibrations of the azetidine ring structure would also be more readily observed.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Amide C=O Stretch | 1630 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch (CF₃) | 1000 - 1350 | Very Strong | Weak |

| C-N Stretch | 1020 - 1250 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) experiments further provide structural information by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₁H₁₀F₃NO), the expected exact mass can be calculated with high precision. Upon ionization, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

The fragmentation of this ion would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the azetidine nitrogen, resulting in a benzoyl cation (m/z 105) and a neutral 2-(trifluoromethyl)azetidine (B2671701) fragment. This is often a dominant fragmentation pathway for N-benzoyl compounds.

Ring Fragmentation: The azetidine ring itself can undergo cleavage, leading to smaller fragment ions.

Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group could also occur.

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the benzoyl group to the trifluoromethyl-substituted azetidine ring. nih.gov

Table 3: Predicted HRMS Fragmentation Data for this compound [M+H]⁺

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₁F₃NO]⁺ | 230.0787 | Protonated molecular ion. |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0335 | Benzoyl cation from cleavage of the amide bond. |

| [M+H - C₇H₅O]⁺ | [C₄H₆F₃N]⁺ | 125.0447 | 2-(Trifluoromethyl)azetidinyl cation. |

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique is essential for determining precise bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, which possesses a chiral center at the C2 position, X-ray crystallography of a single crystal is the gold standard for determining its absolute stereochemistry (R or S configuration), provided that a suitable crystal can be grown. The analysis reveals the puckering of the azetidine ring and the exact spatial orientation of the trifluoromethyl and benzoyl substituents relative to each other. nih.gov This solid-state structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. The information obtained is vital for computational modeling and for understanding structure-activity relationships in medicinal chemistry contexts.

Synthetic Utility of 1 Benzoyl 2 Trifluoromethyl Azetidine As a Versatile Chemical Building Block

Construction of Complex Nitrogen-Containing Heterocycles and Fluorinated Aliphatic Amines

1-Benzoyl-2-(trifluoromethyl)azetidine (B6200840) serves as a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles and a diverse array of fluorinated aliphatic amines. The inherent ring strain of the four-membered azetidine (B1206935) ring makes it susceptible to nucleophilic ring-opening reactions, a characteristic that has been extensively exploited in synthetic chemistry. researchgate.net

The reactivity of 2-(trifluoromethyl)azetidines can be significantly enhanced through quaternization of the ring nitrogen, which forms a highly reactive azetidinium salt intermediate. These salts readily undergo regiospecific ring-opening at the C4 position when treated with a wide range of nucleophiles. This process provides a direct route to α-(trifluoromethyl)amines, which are important motifs in medicinal chemistry due to the ability of the trifluoromethyl group to modulate properties like basicity and metabolic stability. nih.govnih.gov A convenient method for accessing the foundational 1-alkyl-2-(trifluoromethyl)azetidines involves a sequence starting from ethyl 4,4,4-trifluoroacetoacetate, proceeding through imination, hydride reduction, chlorination, and finally, a base-induced ring closure. nih.gov

Furthermore, strain-release reactions of related precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs), provide access to diversely substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net These azetidines can then be transformed into other heterocyclic systems. For instance, ring-opening reactions using reagents like ethyl trifluoropyruvate can lead to the formation of aminodioxolanes. beilstein-journals.org Ring expansion of functionalized azetidines is another strategy to construct larger heterocycles, such as pyrrolidines and azepanes. researchgate.net Similarly, intramolecular cross-coupling and subsequent ring-opening of N-substituted azetidine-2-carboxamides have been developed to produce functionalized 1,4-benzodiazepine (B1214927) derivatives. researchgate.net The trifluoromethyl group often directs the regioselectivity of these transformations, making these building blocks predictable and versatile in complex syntheses. researchgate.net

Table 1: Nucleophilic Ring-Opening of 2-(Trifluoromethyl)azetidinium Intermediates

| Nucleophile Type | Nucleophilic Reagent | Resulting Product Class | Reference |

|---|---|---|---|

| Oxygen | Alcohols, Water | α-(Trifluoromethyl)amino ethers, alcohols | nih.gov |

| Nitrogen | Amines, Azides | α-(Trifluoromethyl)diamines, azidoamines | nih.gov |

| Carbon | Cyanides, Organocuprates | β-(Trifluoromethyl)amino nitriles, alkanes | nih.gov |

| Sulfur | Thiols | α-(Trifluoromethyl)amino thioethers | nih.gov |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net While the direct participation of this compound as a substrate in MCRs is not extensively documented, its structural features suggest potential applications in such sequences. The development of novel MCRs to access densely functionalized azetidines is an area of active research, highlighting the value of the azetidine core in complex molecule synthesis. researchgate.netresearchgate.net

The strained azetidine ring can act as a reactive component, potentially undergoing ring-opening or cycloaddition within a multicomponent sequence. For example, an MCR could be designed where the azetidine is opened by a nucleophile generated in situ, with the resulting intermediate being trapped by another component. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, are powerful tools for creating molecular diversity and have been used to synthesize complex scaffolds, including those containing nitrogen heterocycles. researchgate.netmdpi.com The functional handles on the this compound scaffold could be leveraged to integrate this valuable fluorinated motif into novel molecular frameworks using MCR strategies.

Role in the Assembly of Spirocyclic and Fused Ring Systems

The rigid, three-dimensional structure of this compound makes it an excellent building block for constructing complex spirocyclic and fused ring systems, which are of significant interest in medicinal chemistry for their ability to explore new regions of chemical space. researchgate.netnih.gov Spirocycles, particularly those incorporating strained four-membered rings, are increasingly sought-after scaffolds in drug discovery. nih.govresearchgate.net

One effective strategy involves the functionalization of the azetidine ring, followed by intramolecular reactions to form an additional ring. For example, derivatives of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane have been used to synthesize azaspirocyclic ketones through a sequence involving ozonolysis and reduction. researchgate.net The synthesis of multifunctional spirocyclic azetidines can also be achieved through a two-step process involving the creation of azetidinones from cyclic carboxylic acids, followed by reduction. nih.gov

Furthermore, the diversification of densely functionalized azetidine ring systems can provide access to a wide variety of fused and bridged structures. researchgate.net Ring-opening of the azetidine can also be part of a cascade reaction to form fused systems. For instance, a photochemical Norrish–Yang cyclization can form an azetidinol (B8437883) intermediate, which then undergoes a ring-opening and subsequent cyclization to generate more complex fused heterocyclic structures. beilstein-journals.org The strategic placement of functional groups on the azetidine core allows for subsequent ring-closing reactions, leading to the assembly of novel polycyclic scaffolds. researchgate.netmdpi.com

Table 2: Examples of Complex Ring Systems Derived from Azetidine Scaffolds

| Ring System Type | Synthetic Strategy | Precursor | Resulting Structure | Reference |

|---|---|---|---|---|

| Spirocyclic | Ozonolysis / Reduction | Functionalized 2-(Trifluoromethyl)ABB | Azaspirocyclic Ketone | researchgate.net |

| Fused | Intramolecular Cyclization | Functionalized Azetidine | Fused Bicyclic System | researchgate.net |

Strategies for Incorporation into Diverse Molecular Scaffolds for Synthetic Route Development

This compound is a privileged building block for synthetic route development, primarily due to the unique combination of a strained heterocyclic ring and a pharmaceutically relevant trifluoromethyl group. nih.govresearchgate.net The incorporation of this scaffold into larger, more diverse molecules is achieved through several key synthetic strategies that leverage its inherent reactivity. nih.gov

A primary strategy is the strain-release ring-opening of the azetidine core. nih.govbeilstein-journals.org As previously mentioned, activation via N-quaternization followed by nucleophilic attack provides a reliable method to introduce the α-(trifluoromethyl)amine moiety into a variety of molecular backbones. nih.gov This approach is valuable for late-stage functionalization in medicinal chemistry programs, allowing for rapid diversification of lead compounds. nih.govacs.org The trifluoromethyl group is crucial as it can lower the basicity of the adjacent nitrogen atom, potentially reducing off-target effects and improving pharmacokinetic properties of drug candidates. nih.gov

Another key strategy involves using the azetidine ring as a rigid scaffold upon which further complexity is built. The benzoyl group can be removed or modified, and the C3 and C4 positions of the ring can be functionalized, creating multiple vectors for diversification. researchgate.net Techniques like aza-Michael additions to azetidin-3-ylidene acetates or cycloaddition reactions can be employed to append other cyclic or acyclic fragments. nih.govnih.gov The azetidine unit can act as a bioisosteric replacement for other common chemical groups, such as phenyl or piperidine (B6355638) rings, offering a way to improve properties like solubility and three-dimensionality in drug candidates. ethernet.edu.ettcichemicals.com The development of synthetic routes that provide access to these building blocks on a large scale is critical for their application in drug discovery. researchgate.net

Table 3: Key Synthetic Transformations for Scaffold Incorporation

| Transformation | Description | Purpose | Reference |

|---|---|---|---|

| Strain-Release Ring-Opening | Nucleophilic opening of the activated azetidinium ring. | Incorporation of α-(trifluoromethyl)amine fragments. | nih.govnih.gov |

| Intramolecular Cyclization | Formation of new rings fused or spiro-fused to the azetidine. | Construction of complex polycyclic systems. | researchgate.netresearchgate.net |

| N-H Deprotection/Functionalization | Removal of the N-benzoyl group to allow for further substitution on the nitrogen. | Diversification and attachment to other molecular fragments. | nih.gov |

| C-H Functionalization | Direct modification of the azetidine ring's C-H bonds. | Introduction of new functional groups and substitution patterns. | researchgate.net |

Future Directions and Emerging Research Avenues in Trifluoromethylated Azetidine Chemistry

Development of Novel Asymmetric Synthesis Methodologies with High Efficiency and Selectivity

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective asymmetric syntheses of 2-(trifluoromethyl)azetidines is a paramount objective. Current research is moving beyond classical resolution and diastereoselective approaches towards more sophisticated catalytic enantioselective methods.

One promising strategy involves the enantiocontrolled synthesis of azetidines through the strain-release functionalization of 2-substituted 1-azabicyclo[1.1.0]butanes (ABBs). This approach allows for the stereospecific introduction of various nucleophiles, providing a modular route to a library of chiral azetidines. nih.gov The diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines to form these ABBs is a key step, with the subsequent ring-opening proceeding with high stereocontrol. nih.gov

Furthermore, catalytic asymmetric trifluoromethylation reactions are being explored. For instance, Ru-catalyzed direct thermal trifluoromethylation of N-acyl oxazolidinones has been shown to proceed with good levels of stereocontrol, offering a potential pathway to chiral building blocks for trifluoromethylated azetidines. nih.gov The adaptation of such methods to azetidine (B1206935) precursors or the development of novel chiral catalysts specifically designed for the trifluoromethylation of azetidine-related substrates is a significant area for future research.

The broader field of catalytic enantioselective synthesis of α-trifluoromethyl amines also offers valuable insights. nih.gov Strategies such as the reduction of CF3-substituted ketimines and the catalytic addition of nucleophiles to these imines are being actively investigated. nih.gov The development of chiral catalysts that can effectively control the stereochemistry of these transformations for substrates amenable to azetidine ring formation will be a critical breakthrough.

A summary of emerging asymmetric synthesis strategies is presented in the table below.

| Methodology | Key Features | Potential for Trifluoromethylated Azetidines |

| Strain-Release Functionalization of Chiral ABBs | Stereospecific ring-opening with various nucleophiles. | Direct access to a diverse range of enantiomerically enriched 2-(trifluoromethyl)azetidines. nih.gov |

| Catalytic Asymmetric Trifluoromethylation | Use of chiral catalysts to introduce the CF3 group enantioselectively. | Potential for direct, stereocontrolled synthesis from prochiral precursors. nih.gov |

| Enantioselective Imine Chemistry | Catalytic reduction or nucleophilic addition to CF3-ketimines. | Provides access to chiral α-trifluoromethyl amine precursors for azetidine synthesis. nih.gov |

Exploration of Unprecedented Reactivity Modes and Cascade Transformations

The inherent ring strain of the azetidine core, combined with the strong electron-withdrawing nature of the trifluoromethyl group, gives rise to unique reactivity that is ripe for exploration. Future research will likely focus on harnessing this reactivity to develop novel transformations and efficient cascade reactions for the construction of complex molecular architectures.

The strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes represent a significant advancement in this area. nih.gov By reacting these strained bicyclic compounds with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640), diversely substituted 2-(trifluoromethyl)azetidines, including 3-chloroazetidines and azetidin-3-ols, can be readily synthesized. nih.govresearchgate.net Palladium-catalyzed hydrogenolysis of these ABBs also provides a route to cis-3-aryl-2-trifluoromethyl azetidines. nih.govresearchgate.net

Cascade reactions that form the azetidine ring while simultaneously introducing the trifluoromethyl group are particularly attractive for their atom and step economy. A notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which provides facile access to azetidine-fused tricyclic compounds through a rare 4-exo-dig radical cyclization. rsc.org The development of similar cascade processes starting from readily available materials will be a key focus.

Photocatalysis is another emerging frontier. The photocatalytic amination of olefins to form trifluoromethylated aziridines has been demonstrated, suggesting that similar strategies could be developed for the synthesis of their four-membered ring counterparts. acs.org The unique reactivity of photogenerated intermediates could open up new pathways for azetidine formation and functionalization that are not accessible through traditional thermal methods.

The novel reactivity of azetidine sulfonyl fluorides (ASFs) as precursors to carbocations under mild thermal conditions also presents exciting opportunities. This defluorosulfonylation (deFS) pathway allows for the coupling of the azetidine scaffold with a broad range of nucleophiles, enabling the synthesis of diverse 3-substituted azetidines. nih.gov

| Reactivity Mode / Transformation | Description | Significance for Trifluoromethylated Azetidines |

| Strain-Release Reactions | Ring-opening of highly strained precursors like ABBs to form functionalized azetidines. | Provides a versatile entry to a wide array of substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net |

| Cascade Trifluoromethylation/Cyclization | A multi-step reaction sequence in a single pot to build complex azetidine-containing molecules. | Offers an efficient and atom-economical route to fused and polycyclic trifluoromethylated azetidines. rsc.org |

| Photocatalysis | Utilization of light to generate reactive intermediates for azetidine synthesis and functionalization. | Potential for novel and previously inaccessible transformations under mild conditions. acs.org |

| Defluorosulfonylation of ASFs | Generation of azetidinyl carbocations from azetidine sulfonyl fluorides for nucleophilic coupling. | A new method for the divergent synthesis of 3-functionalized azetidines. nih.gov |

Integration of Automated and Flow Chemistry Approaches for Scalable Synthesis

To translate the potential of trifluoromethylated azetidines from academic curiosity to industrial application, the development of scalable and efficient synthetic processes is essential. Automated synthesis platforms and continuous flow chemistry are poised to play a pivotal role in achieving this goal.

Flow chemistry offers numerous advantages for the synthesis of azetidines, including improved heat and mass transfer, enhanced safety when handling reactive intermediates, and the potential for straightforward scalability. The development of continuous flow syntheses for 2-substituted azetines and 3-substituted azetidines has already been reported, demonstrating the feasibility of this technology for the production of these four-membered heterocycles. The ability to precisely control reaction parameters in a flow reactor can lead to higher yields and purities compared to traditional batch processes.

Automated synthesis platforms are also becoming increasingly sophisticated, enabling the rapid synthesis and screening of large libraries of compounds. chemspeed.com An automated electrochemical flow platform has been successfully used for library synthesis, including the formation of C-N bonds to create substituted azetidines. nih.gov Such high-throughput experimentation can accelerate the discovery of new trifluoromethylated azetidine derivatives with desired properties and can also be used to rapidly optimize reaction conditions for large-scale production.

The integration of these technologies will be crucial for the efficient and cost-effective production of compounds like 1-benzoyl-2-(trifluoromethyl)azetidine (B6200840) and its analogues, facilitating their use in drug discovery and materials science.

| Technology | Advantages for Trifluoromethylated Azetidine Synthesis |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for higher yields and purity. |

| Automated Synthesis | High-throughput screening of reaction conditions and substrate scope, rapid library generation for drug discovery. chemspeed.comrsc.org |

Advanced Computational Design and Predictive Modeling for Novel Azetidine Architectures and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling researchers to predict reactivity, elucidate reaction mechanisms, and design novel molecular scaffolds with desired properties. In the context of trifluoromethylated azetidine chemistry, advanced computational methods are set to guide and accelerate experimental efforts.

Predictive modeling can be used to guide the synthesis of azetidines. By calculating frontier orbital energies, it is possible to predict which combinations of reactants are likely to form azetidines in photocatalyzed reactions. mit.edu This in silico screening approach can save significant time and resources by prioritizing promising experimental targets.

Density Functional Theory (DFT) calculations are being employed to unravel the intricate mechanisms of azetidine-forming reactions and to understand the origins of stereoselectivity. For example, DFT studies on the chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines have provided a detailed picture of the transition states, revealing the non-covalent interactions that govern the enantioselectivity. rsc.org Similar computational investigations into the synthesis of trifluoromethylated azetidines will be invaluable for designing more efficient and selective catalysts.

Furthermore, computational tools can be used for the de novo design of novel azetidine scaffolds. By employing structure-based drug design and molecular docking, it is possible to design azetidine derivatives that bind to specific biological targets with high affinity and selectivity. nih.govresearchgate.net This approach has already led to the discovery of novel azetidine scaffolds for inhibiting enzymes like colony-stimulating factor-1 receptor (CSF-1R). nih.govresearchgate.net The application of these in silico design strategies to trifluoromethylated azetidines holds immense promise for the discovery of new therapeutic agents.

| Computational Approach | Application in Trifluoromethylated Azetidine Chemistry |

| Predictive Reactivity Modeling | In silico screening of substrates and catalysts to predict reaction outcomes and guide experimental design. mit.edu |

| Mechanistic Studies (e.g., DFT) | Elucidation of reaction mechanisms and the origins of stereoselectivity to inform the design of improved catalysts and reaction conditions. rsc.org |

| In Silico Scaffold Design | Design of novel trifluoromethylated azetidine architectures with specific biological activities or material properties. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Benzoyl-2-(trifluoromethyl)azetidine with high regioselectivity?

- Methodology : Utilize trifluoroacetone derivatives as starting materials for azetidine ring formation via nucleophilic ring-opening of aziridinium intermediates. Copper-catalyzed cross-coupling reactions (e.g., with benzoyl halides) can introduce the benzoyl group. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .

- Validation : Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group incorporation and HPLC-MS to confirm product purity.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Approach :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign azetidine ring protons (δ 3.5–4.5 ppm) and benzoyl aromatic signals (δ 7.4–8.1 ppm).

- <sup>19</sup>F NMR : Confirm trifluoromethyl resonance (δ -60 to -70 ppm).

- X-ray crystallography : Resolve stereochemical uncertainties in the azetidine ring .

Q. What computational methods predict the conformational stability of the azetidine ring?

- Protocol : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and substituent effects. Compare strain energies with non-fluorinated analogs to assess trifluoromethyl group impact .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate biological activity in mycobacterial inhibition studies?

- Mechanistic Insight : The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. In Mycobacterium tuberculosis, it disrupts mycolic acid biosynthesis by binding to enzymes like FadD32 or KasA, validated via gene knockout and metabolomic profiling .

- Experimental Design : Compare MIC values of trifluoromethyl analogs against wild-type and resistant strains. Use radiolabeled substrates to trace mycolic acid synthesis inhibition .

Q. What strategies mitigate metabolic instability of the azetidine ring in vivo?

- Solutions :

- Introduce electron-withdrawing groups (e.g., benzoyl) to reduce ring-opening via nucleophilic attack.

- Use deuterium isotope labeling at the C3 position to slow oxidative metabolism. Validate stability in hepatic microsomal assays and pharmacokinetic studies .

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

- Methodology :

- Synthesize analogs with varied substituents (e.g., halogens, methyl, or methoxy groups) on the benzoyl ring.

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic active sites. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for azetidine derivatives: How to reconcile?

- Analysis : Divergent yields may arise from solvent effects (e.g., DMF vs. acetonitrile) or catalyst loading (e.g., Cu(I) vs. Pd(0)). Reproduce protocols under inert atmospheres to exclude oxygen-mediated side reactions .

Q. Conflicting bioactivity data across analogs: What factors explain variability?

- Resolution : Assess purity via HPLC-MS (≥95%) and confirm stereochemistry (e.g., chiral chromatography). Test compounds in standardized assays (e.g., same bacterial inoculum size) to minimize experimental bias .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.